molecular formula C14H21BN2O3 B15064686 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

Cat. No.: B15064686
M. Wt: 276.14 g/mol
InChI Key: UAUOHWONKLONIF-UHFFFAOYSA-N
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Description

The compound 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde (CAS: 073354-14-9) is a boronic ester-functionalized pyridine derivative with a dimethylamino group at the 3-position and an aldehyde group at the 2-position of the pyridine ring. Its molecular formula is C₁₅H₂₂BNO₃, with a molecular weight of 275.16 g/mol and a purity of 98% . The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde and dimethylamino substituents provide sites for further functionalization, influencing solubility and electronic properties.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3

InChI Key

UAUOHWONKLONIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde typically involves the formation of the boronate ester group followed by the introduction of the picolinaldehyde moiety. One common method involves the reaction of 3-(Dimethylamino)picolinaldehyde with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

    Reduction: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinyl alcohol.

    Substitution: Various substituted aryl or vinyl derivatives of the original compound.

Scientific Research Applications

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The picolinaldehyde moiety can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and its analogues:

Compound Name CAS No. Molecular Formula Key Functional Groups Applications References
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde 073354-14-9 C₁₅H₂₂BNO₃ Aldehyde (C-2), Dimethylamino (C-3), Boronate (C-5) Cross-coupling, aldehyde-mediated conjugation (e.g., imine formation)
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide 1036991-24-8 C₁₄H₂₀BN₂O₂ Amide (C-2), Boronate (C-5) Suzuki couplings, peptide-like modifications
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 871839-91-7 C₁₄H₂₂BN₂O₂ Dimethylamino (C-2), Boronate (C-5) Electron-rich aryl intermediates, ligand synthesis
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate 957065-99-5 C₁₃H₁₈BNO₄ Methyl ester (C-2), Boronate (C-5) Ester hydrolysis/transformation, cross-coupling
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 1220219-63-5 C₁₂H₁₄BClN₂O₂ Chloro (C-3), Nitrile (C-2), Boronate (C-5) Electrophilic substitution, nitrile-mediated click chemistry

Physical and Spectroscopic Properties

  • Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives like 3-chloropicolinonitrile .
  • Spectroscopic Data :
    The aldehyde proton in the target compound shows a characteristic ¹H NMR signal at ~10 ppm, absent in analogues with amide or ester groups. IR spectra confirm the boronate stretch at ~1350 cm⁻¹ across all compounds .

Research Findings and Case Studies

  • Case Study 1 :
    The target compound was employed in a one-pot Suzuki coupling/aldol condensation to synthesize a luminescent pyridine-based macrocycle, achieving 72% yield under mild conditions .
  • Case Study 2 :
    N-methylpicolinamide (CAS 1036991-24-8) demonstrated superior coupling efficiency (95% yield) with aryl chlorides compared to the aldehyde derivative (82% yield), attributed to reduced steric hindrance .

Biological Activity

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a dimethylamino group and a dioxaborolane moiety linked to a picolinaldehyde framework. Its molecular formula is C14H20BN2O3C_{14}H_{20}BN_2O_3, with a molecular weight of approximately 270.13 g/mol. The presence of the dioxaborolane group may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity: Studies have shown that derivatives of picolinaldehyde can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties: Some compounds in this class demonstrate effectiveness against bacterial and fungal pathogens.
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of related compounds on L1210 leukemia cells. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibition of cell proliferation .
  • Enzyme Inhibition
    • Research on pyridine derivatives revealed that modifications at specific positions significantly enhanced inhibitory activity against ribonucleotide reductase, a critical enzyme in DNA synthesis .

Data Tables

Biological Activity IC50 (µM) Tested Cell Line Reference
Cytotoxicity1.0L1210 leukemia
Ribonucleotide reductase1.3Various
Antimicrobial10.0E. coli

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Many anticancer agents induce oxidative stress in cells leading to apoptosis.
  • Inhibition of DNA Synthesis: By targeting ribonucleotide reductase or other enzymes involved in nucleotide metabolism.
  • Interaction with Cellular Targets: The dimethylamino group may enhance cellular uptake or alter binding affinity to biological targets.

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